1,4-Anhydro-D-glucitol

Übersicht

Beschreibung

Sorbitan is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It serves as an intermediate in the conversion of sorbitol to isosorbide. Sorbitan is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .

Wissenschaftliche Forschungsanwendungen

Sorbitan und seine Derivate haben eine breite Palette von Anwendungen in verschiedenen Bereichen:

Chemie: Wird als Vorläufer für die Synthese von umweltfreundlichen Tensiden verwendet.

Biologie: Wird bei der Solubilisierung von Membranproteinen und in der Biochemie eingesetzt.

Medizin: Wird bei der Formulierung von Emulsionen, Cremes und Salben verwendet.

Industrie: Wird bei der Herstellung von Polyurethan und als Emulgator in Lebensmitteln und Kosmetika verwendet.

5. Wirkmechanismus

Sorbitan übt seine Wirkung hauptsächlich durch seine tensidischen Eigenschaften aus. Es reduziert die Grenzflächenspannung, wodurch die Dispersion oder Solubilisierung einer Phase in einer anderen nicht mischbaren Phase ermöglicht wird.

Ähnliche Verbindungen:

Sorbitol: Der Vorläufer von Sorbitan, der im Dehydratationsprozess verwendet wird.

Isosorbit: Ein Produkt der weiteren Dehydratisierung von Sorbitan.

Polysorbate (Tweens): Ethoxylierte Sorbitanester, die als Emulgiermittel verwendet werden.

Einzigartigkeit: Sorbitan ist aufgrund seiner Zwischenrolle bei der Umwandlung von Sorbitol zu Isosorbit und seiner weit verbreiteten Verwendung bei der Herstellung von Tensiden einzigartig. Seine Fähigkeit, stabile Emulsionen zu bilden, macht es in verschiedenen industriellen Anwendungen unentbehrlich .

Wirkmechanismus

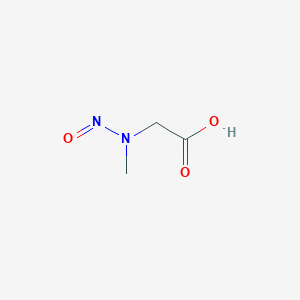

1,4-Anhydro-D-glucitol, also known as Sorbitan or 1,4-Sorbitan, is a compound with a structure similar to glucose . It plays a significant role in various biological processes, particularly in the context of diabetes and viral infections .

Target of Action

The primary target of this compound is the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein . This interaction is crucial in inhibiting the infection of host cells by the virus .

Mode of Action

This compound interacts with the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein at the V952 and N955 sites . This interaction inhibits the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion and thereby inhibiting the infection of host cells by the virus .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to glucose metabolism . In the human body, this compound levels are strictly negatively correlated with blood glucose levels . This compound is significantly deficient in individuals with diabetes, which may be a key reason for the severe outcomes observed in diabetic patients following SARS-CoV-2 infection .

Pharmacokinetics

This compound is readily absorbed from the small intestine and is quickly excreted in the urine . In normal human serum, its concentration ranges from 100-300 μM, and it is distributed in a steady state across various organs . In individuals with diabetes, the level of this compound is 5-15 times lower than in healthy individuals .

Result of Action

The action of this compound results in significant inhibition of SARS-CoV-2 infection . In diabetic mice, supplementation with this compound can effectively inhibit severe disease following SARS-CoV-2 infection . This is evidenced by a 100-1000 fold decrease in lung viral load and significant alleviation of lung tissue damage .

Action Environment

Environmental factors, such as diet and age, can influence the action, efficacy, and stability of this compound . For instance, this compound levels significantly decrease in the elderly, a demographic known for increased severity rates following SARS-CoV-2 infection . Furthermore, this compound is widely present in everyday foods, particularly in soybeans . Therefore, dietary strategies could potentially be developed to prevent severe SARS-CoV-2 infection .

Biochemische Analyse

Biochemical Properties

1,4-Anhydro-D-glucitol interacts with various enzymes and proteins. It has been found to inhibit about 50% of sucrase activity in rat small intestine . It also strongly inhibits trehalase and lactase . The affinity of glucose oxidase (GOD) and hexokinase (HK) for 1,5-AG is 5% and 42.5% of that for glucose, respectively .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly suppress the blood glucose elevation following the simultaneous ingestion of sucrose and 1,5-AG in healthy subjects .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it can bind to the V952 and N955 sites of the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein, inhibiting the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion, and inhibiting the infection of SARS-CoV-2 host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, it has been found that the elevation of blood glucose by administration of sucrose was significantly suppressed in the presence of 1,5-AG at 30, 60, and 90 minutes after administration .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Sorbitan wird durch Dehydratisierung von Sorbitol hergestellt. Die Dehydratationsreaktion erzeugt typischerweise Sorbitan als ein Gemisch aus fünf- und sechsgliedrigen cyclischen Ethern, wobei die fünf-gliedrige 1,4-Anhydrosorbitol-Form das Hauptprodukt ist . Die Reaktionsbedingungen umfassen die Verwendung von sauren Katalysatoren wie Schwefelsäure und Temperaturen um 150 °C .

Industrielle Herstellungsverfahren: In industriellen Umgebungen wird Sorbitan durch Veretherung gefolgt von Veresterung synthetisiert. Das Verfahren beinhaltet die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Beispielsweise wird die Konzentration des Katalysators Z1 bei 1,1 % gehalten, mit einer Reaktionstemperatur von 150 °C und einer Reaktionszeit von 90 Minuten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sorbitan unterliegt verschiedenen Arten chemischer Reaktionen, darunter Dehydratisierung, Veresterung und Veretherung. Die Dehydratisierung von Sorbitol zu Sorbitan ist eine Schlüsselreaktion, die häufig durch Säuren katalysiert wird .

Häufige Reagenzien und Bedingungen:

Dehydratisierung: Saure Katalysatoren wie Schwefelsäure werden häufig verwendet.

Veresterung: Ölsäure wird bei der Veresterung von Sorbitan zur Herstellung von Sorbitanmonooleat verwendet.

Hauptprodukte:

1,4-Anhydrosorbitol: Das Hauptprodukt bei der Dehydratisierung von Sorbitol.

Sorbitanmonooleat (Span 80): Wird durch Veresterung mit Ölsäure hergestellt.

Vergleich Mit ähnlichen Verbindungen

Sorbitol: The precursor to sorbitan, used in the dehydration process.

Isosorbide: A product of further dehydration of sorbitan.

Polysorbates (Tweens): Ethoxylated sorbitan esters used as emulsifiers.

Uniqueness: Sorbitan is unique due to its intermediate role in the conversion of sorbitol to isosorbide and its extensive use in the production of surfactants. Its ability to form stable emulsions makes it invaluable in various industrial applications .

Eigenschaften

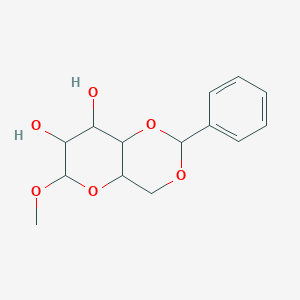

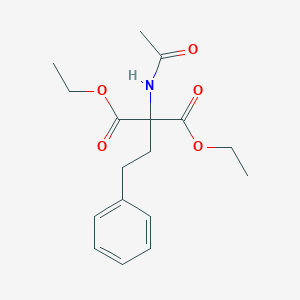

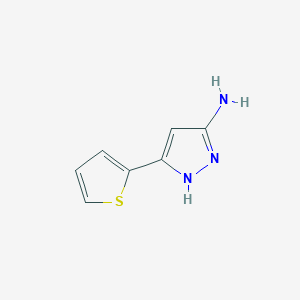

IUPAC Name |

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYAEWCLZODPBN-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893390, DTXSID50893383 | |

| Record name | 1,4-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6 | |

| Record name | 1,4-Sorbitan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27299-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Sorbitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Glucose, ether with 1,4-anhydro-d-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorbitan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, ether with 1,4-anhydro-d-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-SORBITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sorbitan?

A1: Sorbitan's molecular formula is C6H12O5, and its molecular weight is 164.16 g/mol.

Q2: Is there any spectroscopic data available for sorbitan?

A2: While the provided research papers don't delve into detailed spectroscopic analysis of sorbitan itself, they utilize techniques like FTIR and XPS to study the surface properties of materials treated with sorbitan esters. [, ] These techniques provide insights into the functional groups present and their interactions with other molecules.

Q3: How stable are sorbitan esters in different environments?

A3: The stability of sorbitan esters depends on the specific fatty acid moiety and environmental conditions. Studies indicate that some sorbitan esters, like sorbitan monostearate, can form stable oleofoams with high air volume fractions in vegetable oils, remaining stable for months. [] This stability is attributed to hydrogen bond formation between the surfactant and the oil.

Q4: What is the role of sorbitan esters in emulsion stability?

A4: Sorbitan esters, particularly those with varying fatty acid chain lengths and degrees of ethoxylation, are effective emulsifiers for oil-in-water (o/w) emulsions. [] They contribute to emulsion stability by reducing interfacial tension between the oil and water phases. Research shows a synergistic effect when blending brominated sorbitan esters with their polyoxyethylene counterparts, influencing the system's required Hydrophilic-Lipophilic Balance (HLB). []

Q5: Do sorbitan compounds exhibit catalytic activity?

A5: The provided research papers primarily focus on sorbitan esters as emulsifiers and stabilizers rather than catalysts. They are not typically recognized for having significant catalytic properties.

Q6: How does the solubility of sorbitan esters vary?

A6: The solubility of sorbitan esters is influenced by the fatty acid chain length and degree of ethoxylation. Longer chains and lower ethoxylation generally decrease water solubility. [] For example, sorbitan monolaurate is more soluble in water than sorbitan monostearate.

Q7: How does the dissolution rate of sorbitan esters affect their applications?

A7: The dissolution rate of sorbitan esters impacts their bioavailability and efficacy in various applications. For instance, in topical formulations, faster dissolution usually leads to better drug release and absorption. []

Q8: How can the stability of formulations containing sorbitan esters be improved?

A8: The stability of sorbitan ester-containing formulations can be enhanced using strategies like optimizing the HLB value of the system, incorporating antioxidants, and selecting appropriate packaging materials. [, ] For example, research has shown that adding polyoxyethylene laurylamine ether to paraquat formulations increases paraquat efficacy by improving its absorption rate, potentially due to enhanced stability and spreading. []

Q9: What are some common formulation strategies for sorbitan esters?

A9: Sorbitan esters are frequently incorporated into formulations using techniques like hot melt extrusion, spray drying, and microemulsion formation. [, ] The choice of method depends on the desired product format and characteristics.

Q10: What analytical methods are commonly used to characterize sorbitan esters?

A10: Researchers utilize various methods like thin-layer chromatography with flame-ionization detection (TLC-FID), gas chromatography, infrared spectroscopy (FTIR), and X-ray diffraction (XRD) to analyze sorbitan esters. [, , ]

Q11: How are analytical methods for sorbitan ester analysis validated?

A11: Analytical methods for sorbitan esters undergo validation to ensure accuracy, precision, specificity, linearity, and robustness. [, ] This validation process guarantees reliable and reproducible results for quantitative and qualitative analysis.

Q12: What is the environmental impact of sorbitan esters?

A12: While sorbitan esters are generally considered safe for human use, their complete environmental impact requires further investigation. [] Research into their biodegradability and potential accumulation in ecosystems is crucial for responsible use and disposal.

Q13: Are there any strategies to mitigate the environmental impact of sorbitan esters?

A13: Utilizing biodegradable alternatives to sorbitan esters, optimizing their concentrations in formulations, and implementing appropriate waste management practices can help minimize their environmental footprint. [, ]

Q14: Are there any alternatives to sorbitan esters for specific applications?

A14: Yes, alternatives like sucrose esters, lecithin, and polyglycerol esters can serve as substitutes for sorbitan esters in various applications. [] The choice depends on factors like desired functionality, cost, and sustainability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)